molecular formula C11H7NO B14763864 Naphtho[2,3-C][1,2]oxazole CAS No. 268-66-6

Naphtho[2,3-C][1,2]oxazole

Katalognummer: B14763864
CAS-Nummer: 268-66-6
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: JZOKDVGUQNAZJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[2,3-C][1,2]oxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphtho[2,3-C][1,2]oxazole can be synthesized through various methods. One common approach involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency in constructing naphthoxazole-related bioactive molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. Industrial production would likely involve continuous flow processes and advanced catalytic systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[2,3-C][1,2]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include TEMPO and other radical initiators.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties depending on the introduced functional groups .

Wissenschaftliche Forschungsanwendungen

Naphtho[2,3-C][1,2]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which Naphtho[2,3-C][1,2]oxazole exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown potential as inhibitors of butyrylcholinesterase, an enzyme involved in the progression of Alzheimer’s disease . The molecular targets and pathways involved are often studied using computational methods and molecular docking studies to understand the interactions at the atomic level .

Vergleich Mit ähnlichen Verbindungen

Naphtho[2,3-C][1,2]oxazole can be compared with other similar compounds, such as:

This compound is unique due to its specific ring fusion and the resulting electronic and steric effects, which can influence its reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer

268-66-6

Molekularformel

C11H7NO

Molekulargewicht

169.18 g/mol

IUPAC-Name

benzo[f][2,1]benzoxazole

InChI

InChI=1S/C11H7NO/c1-2-4-9-6-11-10(7-13-12-11)5-8(9)3-1/h1-7H

InChI-Schlüssel

JZOKDVGUQNAZJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC3=CON=C3C=C2C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.